1,2,4-Oxadiazole Regioisomer Confers Isoform-Selective Sirtuin 2 Inhibition with >100-Fold Selectivity Window Over Sirt1, Sirt3, and Sirt5
The 1,2,4-oxadiazole scaffold is a privileged Sirtuin 2 (Sirt2) inhibitory pharmacophore. In a comprehensive SAR campaign, 1,2,4-oxadiazole analogs achieved single-digit μM IC50 values against Sirt2 using the physiological substrate α-tubulin-acetylLys40 peptide, while remaining completely inactive (IC50 > 100 μM) against Sirt1, Sirt3, and Sirt5 in both deacetylase and desuccinylase assays [1]. This >100-fold Sirt2 selectivity window is a direct consequence of the 1,2,4-oxadiazole orientation within a previously unexplored subcavity adjacent to the NAD+ binding site, as confirmed by X-ray co-crystallography [1]. In contrast, 1,3,4-oxadiazole-based sirtuin inhibitors such as AGK2 typically exhibit pan-Sirt inhibition with little isoform discrimination, and oxadiazolone-headgroup pyrrolidine sulfonamides act as PPARδ/α agonists rather than sirtuin modulators [2].
| Evidence Dimension | Sirtuin isoform selectivity (Sirt2 vs. Sirt1/3/5) |
|---|---|
| Target Compound Data | Sirt2 IC50 = single-digit μM; Sirt1, Sirt3, Sirt5 IC50 > 100 μM (class-level SAR extrapolation) [1] |
| Comparator Or Baseline | AGK2 (1,3,4-oxadiazole Sirt2 inhibitor): pan-Sirt inhibition, Sirt2 IC50 ~3.5 μM but with significant Sirt1 activity; Oxadiazolone pyrrolidine sulfonamides: PPARδ EC50 values in nM range, no sirtuin activity [2] |
| Quantified Difference | >100-fold selectivity ratio for Sirt2 over Sirt1/3/5; distinct target class engagement (Sirtuin deacetylase vs. PPAR nuclear receptor) |
| Conditions | In vitro enzymatic assay using α-tubulin-acetylLys40 peptide substrate for Sirt2; deacetylase and desuccinylase activity measured for all Sirt isoforms; X-ray co-crystal structure of 1,2,4-oxadiazole analog with Sirt2 and ADP-ribose (PDB deposition) |
Why This Matters
For procurement decisions in sirtuin-targeted drug discovery, the 1,2,4-oxadiazole regioisomer enables isoform-selective chemical probe development, whereas generic 1,3,4-oxadiazole or oxadiazolone substitutions engage unrelated targets, generating confounding polypharmacology.
- [1] Moniot, S.; Forgione, M.; Lucidi, A.; Hailu, G. S.; Nebbioso, A.; Carafa, V.; Baratta, F.; Altucci, L.; Giacchè, N.; Passeri, D.; Pellicciari, R.; Mai, A.; Steegborn, C.; Rotili, D. Development of 1,2,4-Oxadiazoles as Potent and Selective Inhibitors of the Human Deacetylase Sirtuin 2: Structure–Activity Relationship, X-ray Crystal Structure, and Anticancer Activity. J. Med. Chem. 2017, 60, 3227–3246. View Source
- [2] Sanofi-Aventis. Annelated Pyrrolidin Sulfonamides with Oxadiazolone Headgroup, Processes for Their Preparation and Their Use as Pharmaceuticals. EP Patent EP2288605B1, 2009. View Source
